NS(1) glycoprotein, Brassica campestris
Description
Contextualizing Plant Glycoproteins in Biological Processes
Glycoproteins, proteins covalently linked to one or more carbohydrate chains (glycans), are ubiquitous in all domains of life, including the plant kingdom. wikipedia.orgthe-scientist.com This process of glycosylation is a critical post-translational modification that significantly impacts protein folding, stability, solubility, and biological activity. wikipedia.orgnih.gov In plants, glycoproteins are integral to a vast array of fundamental biological processes. They are key structural components of the cell wall, contribute to cell-to-cell communication, and act as signaling molecules in development, defense responses against pathogens, and adaptation to environmental stress. nih.govbyjus.comnih.gov
The attachment of sugar moieties can occur via N-linkage (to the amide nitrogen of asparagine) or O-linkage (to the hydroxyl oxygen of serine or threonine). byjus.com These modifications are not random; they are complex, highly regulated enzymatic processes that occur in the endoplasmic reticulum and Golgi apparatus. wikipedia.orgnih.gov The resulting diversity in glycan structures allows for a wide range of functions. For instance, glycoproteins are essential for the proper functioning of the immune system in animals, and similarly, in plants, they play crucial roles in recognition events, such as the interaction between pollen and stigma during reproduction. the-scientist.combyjus.com The study of these molecules, a field known as glycomics, is vital for understanding plant growth, development, and interaction with the environment. wikipedia.orgnih.gov
Overview of NS(1) Glycoprotein (B1211001) in Brassica campestris and its Academic Significance
Within the vast family of plant glycoproteins, the NS(1) glycoprotein found in Brassica campestris (commonly known as field mustard or turnip rape) has garnered significant academic interest. NS(1) glycoprotein is a specific type of S-locus related glycoprotein (SLR1). nih.govnih.gov These proteins are primarily expressed in the stigma, the receptive tip of the pistil. pnas.orgoup.com
The academic significance of NS(1) glycoprotein and its relatives, like the S-Locus Glycoprotein (SLG), stems from their crucial roles in plant reproductive biology, specifically in the mechanisms of self-incompatibility (SI) and pollen-stigma interactions. nih.govnih.gov Self-incompatibility is a genetic system that prevents self-fertilization, thereby promoting outcrossing and genetic diversity. nih.gov In Brassica, this system involves a complex molecular dialogue between the pollen and the stigma, where glycoproteins play the role of recognition molecules. nih.govpnas.org
Historical Perspective on NS(1) Glycoprotein Discovery and Nomenclature (including NS-glycoprotein and S-locus related glycoprotein 1 (SLR1))
The discovery of what is now known as NS(1) glycoprotein is intertwined with the broader investigation into the molecular basis of self-incompatibility in the Brassica genus, which began decades ago. Initial research focused on identifying stigma-specific proteins associated with the S-locus, the genetic locus controlling self-incompatibility. This led to the identification of the S-Locus Specific Glycoproteins (SLSG or SLG). oup.comnih.gov
In the course of these studies, researchers discovered another group of glycoproteins in the stigma that were structurally very similar to the S-glycoproteins but were not genetically linked to the S-locus. oup.comoup.com These were initially termed "NS-glycoproteins," with "NS" likely standing for "non-S-locus." oup.comoup.com A 1991 study detailed the cDNA sequence of a specific one of these, the NS1 glycoprotein from Brassica campestris. nih.gov
Further research clarified the identity and function of these proteins. It was established that the NS-glycoproteins were the same as the proteins being described in Brassica oleracea as S-Locus Related (SLR) glycoproteins. nih.govnih.gov Specifically, the NS-glycoproteins correspond to the SLR1 group. nih.govnih.gov Thus, the nomenclature evolved, and today the terms are often used interchangeably in scientific literature, with "S-locus related glycoprotein 1" (SLR1) being the more descriptive and widely adopted term. nih.gov For instance, a 2001 paper explicitly states that SLR1 was previously named NS-glycoprotein. nih.gov The study of these proteins in B. campestris revealed different isoforms, controlled by alleles at a single locus independent of the S-locus, which were designated with numerical suffixes like NS1, NS3, etc. oup.comnih.gov
This historical progression from observing a non-S-locus glycoprotein to identifying it as SLR1 and understanding its role in pollen adhesion showcases the incremental nature of scientific discovery in plant molecular biology.
Research Findings on Brassica campestris Glycoproteins
| Finding | Protein(s) Studied | Organism | Key Result | Reference(s) |
| Pollen-Stigma Adhesion | SLR1, SLG | Brassica spp. | Both SLR1 and SLG glycoproteins are involved in the adhesive function during the pollination process. Transgenic suppression of SLR1 or treatment with anti-SLR1/anti-SLG antibodies reduced pollen adhesion force. | nih.gov |
| Pollen Coat Interaction | SLR1, SLR1-BP1, SLR1-BP2 | Brassica campestris | Two pollen coat proteins (SLR1-BP1 and SLR1-BP2) were identified that bind specifically and with high affinity to the stigma-specific SLR1 glycoprotein, mediating pollen-stigma adhesion. | nih.govnih.gov |
| Nomenclature Clarification | NS-glycoprotein, SLR1 | Brassica campestris, B. oleracea | NS-glycoproteins in B. campestris were identified as corresponding to the SLR1-glycoproteins in B. oleracea. | nih.govnih.gov |
| Genetic Locus | NS-glycoprotein | Brassica campestris | Four isoforms of NS-glycoprotein were identified, controlled by alleles at a single locus that is independent of the S-locus controlling self-incompatibility. | oup.comoup.com |
| Role in Self-Incompatibility | SLG, SRK | Brassica | The S-locus glycoprotein (SLG) and S-receptor kinase (SRK) are the key female determinants for recognizing and rejecting self-pollen. | nih.gov |
| Structural Homology | NS-glycoprotein, S-glycoprotein | Brassica campestris | NS-glycoproteins exhibit a high degree of structural homology to the S-glycoproteins involved in self-incompatibility. | oup.comoup.com |
| Sequence Analysis | S-glycoproteins (S8, S9, S12) | Brassica campestris | While showing extensive sequence homology, S-glycoproteins from different S-alleles displayed variability in their middle regions and in the number and position of N-glycosylation sites. | oup.comnii.ac.jp |
Properties
CAS No. |
141961-34-4 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Synonyms |
NS(1) glycoprotein, Brassica campestris |
Origin of Product |
United States |
Molecular Biology and Genetics of Ns 1 Glycoprotein
Gene Structure and Genomic Organization
The genetic framework of the NS(1) glycoprotein (B1211001) provides critical insights into its function and evolutionary context within the Brassica genus.
Allelic Variation and Isoform Characterization in Brassica campestris
In B. campestris, the NS(1) glycoprotein exhibits polymorphism, with researchers having identified four distinct isoforms. nii.ac.jp While these isoforms share an identical molecular weight, they can be differentiated by their unique isoelectric points (pI values). nii.ac.jp The genetic basis for these isoforms has been traced to a single locus, provisionally named the NS locus. nii.ac.jp The alleles at this locus dictate the specific isoform of the NS(1) glycoprotein produced by the plant. nii.ac.jp
Genomic Locus and Independence from S Alleles
A crucial aspect of the NS(1) glycoprotein's genetics is its relationship with the S-locus, which governs the self-incompatibility system in Brassica. nih.govnii.ac.jp Studies have unequivocally demonstrated that the NS locus, which encodes the NS(1) glycoprotein, is not linked to the S-locus. nii.ac.jpnih.gov This independence is evident at both the protein and DNA levels, indicating that the NS(1) glycoprotein does not determine the S-allele specificity in the self-incompatibility response. nii.ac.jpnih.gov While S-alleles are highly polymorphic and directly involved in recognizing and rejecting self-pollen, the NS(1) glycoprotein's role is distinct from this specific recognition process. nii.ac.jpelsevierpure.com
Gene Family Composition and Related Loci
The gene encoding the NS(1) glycoprotein is part of a larger S-gene multigene family within the Brassica genome. nih.gov This family includes several genes that share sequence homology with the S-locus specific glycoprotein (SLG) gene. nih.govnih.gov Among these, the S-locus related 2 (SLR2) gene is another member expressed in the stigma that is not linked to the S-locus. nih.gov The high degree of conservation of the NS(1) (SLR1) and SLR2 sequences across different Brassica species suggests they perform a fundamental role in pollination. nih.gov The cDNA sequence for NS(1) glycoprotein has been characterized and shows homology to S-locus-related glycoproteins in other Brassica species like B. oleracea. nih.gov
Transcriptional Regulation and Expression Profiling
The expression of the NS(1) glycoprotein gene is tightly controlled, both in terms of its location within the plant and the timing of its appearance during development.
Tissue-Specific Expression Patterns, with emphasis on Stigma
The expression of the NS(1) glycoprotein is highly specific to the stigma of the flower. nih.govnii.ac.jpnih.gov It is predominantly found in the papillar cells of the stigma, which are the receptive surfaces for pollen grains. nih.govnih.gov This localized expression underscores its role in the events that unfold on the stigma surface following pollination. While the NS(1) glycoprotein is abundant in the stigma, other related proteins that react weakly with the antiserum against NS(1) glycoprotein have also been detected in mature stigmas. nii.ac.jp The NS(1) glycoprotein itself has been found in all 21 species of Brassica and its allies that have been examined, highlighting its conserved presence across the genus. nii.ac.jp
Developmental Modulation of NS(1) Glycoprotein Gene Expression
The expression of the NS(1) glycoprotein gene is developmentally regulated, coinciding with the maturation of the flower and the onset of stigmatic receptivity. nih.gov Maximum expression of the gene occurs as the papillar cells of the stigma mature, which is the same developmental stage when the self-incompatibility response becomes active. nih.gov This temporal regulation ensures that the glycoprotein is present at the right time to participate in the complex interactions between the pollen and the stigma.
Protein Features and Post-Translational Processing of NS(1) Glycoprotein in Brassica campestris
The NS(1) glycoprotein, also known as S-locus related glycoprotein 1 (SLR1), from Brassica campestris is a key protein involved in the complex processes of pollination. Its molecular structure and post-translational modifications are critical to its function in mediating the initial contact and adhesion between pollen and the stigma.
Discussion of Protein Structure Homology and Conserved Motifs
The NS(1) glycoprotein exhibits significant structural homology to the S-locus glycoprotein (SLG) family, which are the primary determinants of self-incompatibility in Brassica species. nih.govnih.gov Despite being unlinked to the S-locus, NS(1)/SLR1 shares very similar primary structural features with SLGs. nih.gov This homology suggests a common evolutionary origin and related functions in reproductive processes.
A defining characteristic of the NS(1)/SLR1 protein, and indeed the entire S-glycoprotein family, is the presence of a highly conserved pattern of cysteine residues. nih.gov These residues are crucial for maintaining the tertiary structure of the protein through the formation of intramolecular disulfide bonds. researchgate.netnih.gov The specific arrangement of these disulfide bridges is thought to create a stable scaffold that is essential for the protein's biological activity, likely by presenting the correct conformation for interaction with its binding partners on the pollen coat. nih.govresearchgate.net The conservation of these cysteine residues across different Brassica species underscores their fundamental role in the protein's structure and, by extension, its function in pollination. nih.gov
Beyond the cysteine framework, NS(1)/SLR1 and its homologs in the S-gene family share other conserved sequence motifs. While SLGs exhibit high polymorphism, which is the basis for different self-incompatibility haplotypes, NS(1)/SLR1 is highly conserved among Brassica species. nih.gov This high degree of conservation suggests that NS(1)/SLR1 performs a fundamental role in pollination that is not specific to a particular S-haplotype, such as facilitating general pollen adhesion. nih.gov
| Feature | Description | Significance |
| Homology to SLG | Shares significant amino acid sequence and structural similarity with S-locus glycoproteins. nih.govnih.govnih.gov | Indicates a shared evolutionary history and likely involvement in related reproductive recognition processes. |
| Conserved Cysteine Residues | A specific pattern of cysteine residues is highly conserved within the protein sequence. nih.gov | Essential for forming disulfide bonds that stabilize the protein's three-dimensional structure, which is critical for its function. researchgate.netnih.gov |
| High Sequence Conservation | Unlike the highly polymorphic SLGs, the amino acid sequence of NS(1)/SLR1 is highly conserved across different Brassica species. nih.gov | Suggests a general, non-haplotype-specific function in pollination, such as mediating the initial adhesion of pollen to the stigma. |
Considerations of Glycosylation and its Influence on Function
NS(1) glycoprotein, as its name implies, is a glycoprotein, meaning it undergoes post-translational modification through the attachment of carbohydrate chains (glycans). This glycosylation is a critical aspect of its molecular biology and is presumed to have a significant influence on its function.
The protein sequence of NS(1)/SLR1 contains conserved potential sites for N-linked glycosylation, specifically the Asn-X-Ser/Thr sequon. nih.gov The process of N-glycosylation, where a pre-formed oligosaccharide chain is attached to an asparagine residue, is a common and highly regulated post-translational modification in eukaryotes. nih.gov This modification can profoundly affect protein folding, stability, trafficking, and interaction with other molecules. nih.govnih.gov
While direct experimental studies detailing the precise functional consequences of NS(1)/SLR1 glycosylation are limited, the conservation of these glycosylation sites across the S-glycoprotein family points to their functional importance. The attached glycan moieties can influence the protein's solubility and protect it from proteolytic degradation in the extracellular environment of the stigma. nih.gov Furthermore, the carbohydrate portions of glycoproteins are often involved in recognition events. nih.gov It is therefore plausible that the glycans on NS(1)/SLR1 play a direct role in the adhesion process by interacting with components on the pollen surface.
In a broader context, alterations in the glycosylation patterns of cell surface proteins are known to impact cellular interactions and signaling events. nih.gov Transgenic studies in Brassica napus where SLR1 expression was suppressed resulted in reduced pollen adhesion, confirming the protein's role in this process. nih.gov It is highly probable that the glycosylation of NS(1)/SLR1 is integral to this adhesive function, either by contributing to the protein's structural integrity or by directly participating in the binding interactions with pollen coat proteins. nih.govnih.gov For instance, the interaction between SLR1 and its binding proteins on the pollen coat, SLR1-BP1 and SLR1-BP2, is a critical step in pollen-stigma adhesion, and the glycosylation of SLR1 may be essential for the proper presentation and affinity of this binding. nih.govnih.gov
| Modification | Site | Putative Influence on Function |
| N-linked Glycosylation | Conserved Asn-X-Ser/Thr sequons within the protein sequence. nih.gov | May enhance protein stability, solubility, and resistance to proteolysis. The glycan moieties could directly participate in recognition and binding events with pollen coat components, thereby mediating pollen-stigma adhesion. nih.govnih.gov |
Functional Roles of Ns 1 Glycoprotein in Brassica Campestris Physiology
Contribution to Pollen-Stigma Interactions and Adhesion Dynamics
The successful fertilization in flowering plants hinges on a series of highly specific interactions between the male pollen grain and the female stigma. The initial adhesion of pollen to the stigmatic surface is a critical and selective step. ynu.edu.cnnih.gov In Brassica, the NS(1)/SLR1 glycoprotein (B1211001) is a key mediator of this process. nih.govresearchgate.net
The primary function of the NS(1)/SLR1 glycoprotein is to facilitate the physical adhesion of compatible pollen grains to the stigma. nih.gov Research has demonstrated a direct correlation between the abundance of this protein and the adhesive capacity of the stigma. In transgenic Brassica napus plants engineered with an antisense SLR1 gene to reduce protein levels, a significantly diminished ability for pollen adhesion was observed. nih.govnih.gov Conversely, the application of anti-SLR1 antibodies to wild-type stigmas also effectively reduces the force of pollen adhesion, confirming the protein's direct involvement. nih.govresearchgate.net
The molecular mechanism of this adhesion relies on a specific binding interaction between the stigma-bound SLR1 and proteins located in the pollen coat. nih.gov Using optical biosensor technology, researchers have identified and purified two specific SLR1-binding proteins from the pollen coat of Brassica campestris, designated SLR1-BP1 and SLR1-BP2. nih.gov These two proteins are members of the class A pollen coat protein (PCP) family and differ only by a minor post-translational modification (a hydroxylation of a proline residue in SLR1-BP1). nih.gov Kinetic analyses have revealed that both proteins bind to SLR1 with high affinity, which is essential for establishing a firm connection between the pollen and stigma. nih.gov
Interactive Table: Binding Affinity of B. campestris Pollen Coat Proteins to SLR1 This table presents the dissociation constants (Kd) for the interaction between SLR1 and its binding partners, SLR1-BP1 and SLR1-BP2. A lower Kd value indicates a higher binding affinity.
| Interacting Protein | Source | Binding Target | Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| SLR1-BP1 | B. campestris Pollen Coat | SLR1 | 5.6 nM | nih.gov |
| SLR1-BP2 | B. campestris Pollen Coat | SLR1 | 4.4 nM | nih.gov |
The pollen-stigma interaction is not merely an adhesive event but a sophisticated biological recognition system that allows the stigma to discriminate between "self" and "non-self" pollen, as well as between compatible and incompatible species. nih.govresearchgate.net This selection process is fundamental to preventing inbreeding and ensuring reproductive isolation between different species. nih.gov The NS(1)/SLR1 glycoprotein, in conjunction with the highly polymorphic S locus glycoprotein (SLG), forms a critical part of the stigmatic cell wall's recognition machinery. nih.govresearchgate.netnih.gov
While much of the research has focused on the role of these glycoproteins in the intraspecific self-incompatibility (SI) system, the underlying principle of molecular recognition extends to inter-species discrimination. nih.govelsevierpure.com The specific interaction between the stigmatic SLR1 and the pollen-specific SLR1-BP is highly conserved among Brassica species that share the A genome, suggesting that this recognition system helps define a sphere of compatibility. nih.gov Pollen from species lacking the appropriate binding partners on their surface would likely fail to adhere properly to the B. campestris stigma, representing a pre-zygotic reproductive barrier. Therefore, the NS(1) glycoprotein acts as a gatekeeper, ensuring that only pollen from genetically appropriate individuals, both within and between species, is permitted to proceed with fertilization. nih.govresearchgate.net
Role in Plant Defense Mechanisms and Stress Responses
While the primary documented role of Brassica NS(1)/SLR1 is in pollination, studies on homologous proteins in other plant species suggest a potential, though not yet directly proven, involvement in plant immunity. Plants, like animals, possess innate immune systems to defend against pathogens, and these systems often involve complex signaling pathways regulated by hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA). nih.govnih.gov
Brassica campestris is susceptible to various viral pathogens, including the Turnip mosaic virus (TuMV), which can cause significant crop losses. uniprot.org Plant defense against viruses like TuMV involves multiple layers, including RNA silencing, which is often suppressed by viral proteins like the helper component proteinase (HC-Pro). uniprot.org The host plant's defense response is typically mediated by signaling pathways that recognize pathogen-associated molecular patterns (PAMPs).
Direct evidence linking the stigma-specific NS(1)/SLR1 of Brassica to viral defense is currently lacking. However, compelling functional parallels exist in other plants. In rice (Oryza sativa), a protein also named SLR1 (SLENDER RICE 1), which acts as a master repressor of gibberellin (GA) hormone signaling, has been shown to be a key integrator of plant immunity. nih.gov Research demonstrates that the rice SLR1 protein enhances resistance to pathogenic bacteria by amplifying both SA- and JA-dependent defense signaling. nih.gov While the rice SLR1 is a DELLA protein and functionally distinct from the stigma-specific glycoprotein of Brassica, its role highlights a conserved principle where proteins designated "SLR1" can integrate developmental pathways (like GA signaling) with defense responses. This suggests a plausible, yet unexplored, hypothesis that S-locus related glycoproteins in Brassica could have evolved dual functions or that different members of this large gene family are involved in defense. nih.gov
Effective plant defense relies on the activation of downstream signaling cascades that lead to the expression of defense-related genes, such as the Pathogenesis-Related (PR) genes. nih.govmdpi.com The SA pathway is critical for activating Systemic Acquired Resistance (SAR) and typically involves the induction of PR1 gene expression, while the JA pathway is often associated with defense against necrotrophic pathogens and insects. nih.govmdpi.com
In Brassica, the activation of SA-mediated signaling is a known defense mechanism against various pathogens. mdpi.comnih.gov Again, the direct role of NS(1)/SLR1 in regulating these pathways in Brassica has not been established. However, the functional data from the rice SLR1 protein provides a powerful model. Studies show that the rice SLR1 positively regulates the expression of SA and JA marker genes. nih.gov By boosting these signaling pathways, the rice SLR1 protein effectively integrates and amplifies the plant's innate immune response. nih.gov This raises the possibility that certain S-locus related glycoproteins in Brassica may function as modulators of these crucial defense pathways, potentially acting as receptors or co-receptors that perceive stress signals and translate them into a robust transcriptional defense response.
Broader Physiological Implications in Plant Development
The functions of the S-locus glycoprotein family may extend beyond reproduction and defense into the fundamental regulation of plant growth and development. This is supported by the characterization of SLR1-like genes in other plant species. The rice SLR1 protein is a central negative regulator of the gibberellin (GA) signaling pathway. nih.gov By repressing GA responses, SLR1 controls a vast array of developmental processes, including shoot elongation, seed germination, and flowering. nih.govresearchgate.net The famous "green revolution" gene, sd-1, in rice is involved in GA biosynthesis, and its effects are mediated through the SLR1 protein. nih.gov
Molecular Interactions and Signaling Pathways
Specific Interactions with Pollen Coat Proteins (PCPs) and SLR1-Binding Proteins (SLR1-BP1/2)
The initial physical contact between pollen and stigma is mediated by the binding of stigmatic proteins like the NS(1) glycoprotein (B1211001) to proteins located on the pollen coat. nih.gov Research has identified specific pollen coat proteins (PCPs) that interact with the NS(1) glycoprotein, leading to the formation of a molecular bridge that secures the pollen grain to the stigma surface. nih.govsigmaaldrich.com
Studies using optical biosensors and affinity chromatography have successfully identified and characterized specific binding partners for the NS(1) glycoprotein from the pollen coat of Brassica campestris. nih.govnih.gov Two such proteins, named SLR1-binding protein 1 (SLR1-BP1) and SLR1-binding protein 2 (SLR1-BP2), have been purified and shown to belong to the class A family of pollen coat proteins. nih.gov These two proteins are nearly identical, differing only by the hydroxylation of a proline residue in SLR1-BP1. nih.gov
Kinetic analyses have demonstrated a high-affinity and specific interaction between the NS(1) glycoprotein and both SLR1-BP1 and SLR1-BP2. nih.govnih.gov The dissociation constants (Kd) for these interactions are in the nanomolar range, indicating a strong and stable binding. nih.govnih.gov In contrast, another pollen coat protein, BcPCP-A1, which also interacts with S-locus family glycoproteins, binds to the S-locus glycoprotein (SLG) with a much lower affinity. nih.gov The high specificity of the NS(1) glycoprotein for SLR1-BP1/2 suggests a precise recognition mechanism that is fundamental to the pollen adhesion process. nih.govnih.gov
| Interacting Proteins | Dissociation Constant (Kd) | Reference |
|---|---|---|
| NS(1) glycoprotein (SLR1) and SLR1-BP1 | 5.6 nM | nih.govnih.gov |
| NS(1) glycoprotein (SLR1) and SLR1-BP2 | 4.4 nM | nih.govnih.gov |
Putative Signaling Cascade Initiation and Cellular Responses
While the primary role of the NS(1) glycoprotein is associated with pollen adhesion, its interaction with pollen coat proteins is hypothesized to initiate a downstream signaling cascade within the stigma's papillar cells to facilitate a compatible pollination response. nih.govresearchgate.net Although the precise signaling pathway initiated by the NS(1) glycoprotein is not fully elucidated and is often studied in the broader context of pollen-stigma interactions including self-incompatibility, several key signaling molecules are implicated.
Upon the binding of compatible pollen, a series of cellular events are triggered to ensure successful pollen hydration and germination. nih.gov The signaling cascade is thought to involve changes in intracellular ion concentrations and the production of reactive oxygen species (ROS). Specifically, a decrease in stigmatic ROS levels has been observed following compatible pollination, which is believed to be crucial for pollen hydration. researchgate.net
Furthermore, calcium signaling is a well-established component of pollen-stigma interactions. nih.gov While a significant increase in cytoplasmic calcium is a hallmark of the self-incompatibility response, the modulation of calcium levels is also important for the acceptance of compatible pollen. nih.govnih.gov It is proposed that the binding of PCPs to stigmatic receptors like the NS(1) glycoprotein contributes to the regulation of these signaling molecules, creating a cellular environment conducive to pollen germination and tube growth. nih.gov The acceptance of compatible pollen involves the targeted secretion of vesicles to the site of pollen contact, a process that is likely influenced by this initial signaling. nih.gov
Evolutionary Biology and Phylogenetic Analysis of Ns 1 Glycoprotein
Comparative Sequence Analysis and Evolutionary Conservation of NS(1) Glycoprotein (B1211001) Alleles
Comparative sequence analysis of NS(1) glycoprotein, or SLR1, alleles reveals a high degree of conservation, particularly when contrasted with the hypervariable S-locus glycoprotein (SLG) genes. This conservation points to a fundamental, conserved function for NS(1) glycoprotein in Brassica reproduction.
In B. campestris, four isoforms of the NS(1) glycoprotein have been identified, differing in their isoelectric points but possessing identical molecular weights. nih.gov The genes for these isoforms are controlled by alleles at a single, independent locus, termed the NS locus. nih.gov Unlike the highly polymorphic SLG alleles, the SLR1 genes from different S-allele homozygotes are highly conserved. nih.gov
The deduced amino acid sequences of SLR1 orthologs across various Brassicaceae species show significant identity, ranging from 66.0% to 97.6% when compared to B. oleracea SLR1. nih.gov However, a multiple alignment of these sequences has identified a hypervariable region between the 180th and 190th amino acid residues. nih.gov This region corresponds to the hypervariable region I found in SLG and the S-locus receptor kinase (SRK), suggesting a potential site for functional divergence, even within a largely conserved protein. nih.gov
The evolutionary history of genes in Brassica is shaped by different selective pressures. Genes can be broadly categorized as either positively selected (PSGs), which accumulate beneficial mutations and evolve rapidly, or negatively selected (NSGs), where purifying selection removes deleterious mutations, leading to sequence conservation. NSGs, like the gene for NS(1) glycoprotein, tend to have lower rates of protein evolution, higher synonymous substitution rates, and are often involved in essential cellular functions. nih.gov
Studies comparing class I SLG alleles between B. oleracea and B. campestris have revealed striking interspecific similarities, with some alleles sharing up to 95.6% identity in their deduced amino acid sequences. nih.gov This high degree of similarity suggests that the diversification of these SLG alleles predates the speciation events that separated these two Brassica species. nih.gov Given the structural homology and shared ancestry with SLG, the high conservation of NS(1) glycoprotein across species further supports its origin from an ancient gene that has been maintained under strong purifying selection due to its crucial role.
| Gene/Protein | Level of Polymorphism | Sequence Identity to B. oleracea SLR1 (%) | Key Conserved Features | Hypervariable Regions |
|---|---|---|---|---|
| NS(1) Glycoprotein (SLR1) | Low (allelic isoforms exist) | 66.0 - 97.6 (across Brassicaceae) | Overall amino acid sequence | Yes (residues 180-190) |
| S-Locus Glycoprotein (SLG) - Class I | High | < 62 | 12 cysteine residues, some N-glycosylation sites | Yes (three regions) |
| S-Locus Receptor Kinase (SRK) | High | < 62 | Kinase domain, S-domain with homology to SLG | Yes (in S-domain) |
Implications for the Evolution of Plant Reproductive Strategies, including Self-Incompatibility Systems
While the NS(1) glycoprotein is not the determinant of S-allele specificity in the self-incompatibility (SI) response, its evolutionary relationship with the S-locus and its conserved function in pollination have significant implications for our understanding of how plant reproductive strategies evolve.
The primary role of NS(1) glycoprotein (SLR1) in reproduction is in mediating pollen-stigma adhesion. nih.govynu.edu.cn This is a critical initial step in successful pollination. Research has shown that reducing the expression of SLR1 in transgenic plants or treating wild-type stigmas with anti-SLR1 antibodies decreases the force of pollen adhesion. nih.gov This function is shared with the S-locus glycoprotein (SLG), indicating a common adhesive role for both proteins in the pollination process. nih.gov The interaction is facilitated by SLR1-binding proteins (SLR1-BP1 and SLR1-BP2) located in the pollen coat. nih.govresearchgate.net
The evolution of self-incompatibility in the Brassicaceae is a classic example of balancing selection maintaining a high degree of genetic diversity at the S-locus. The structural homology between NS(1) glycoprotein and SLG suggests they arose from a common ancestral gene. It is hypothesized that the ancestral function of this gene family was related to pollen-stigma interactions, a role still clearly fulfilled by NS(1) glycoprotein. Subsequently, some members of this gene family, namely SLG and SRK, were recruited into the self-incompatibility system and underwent rapid diversification to generate the specificity required for self-pollen recognition and rejection. nih.gov
The high conservation of NS(1) glycoprotein across both self-incompatible and self-compatible species within the Brassicaceae suggests that its function in promoting pollen adhesion is a fundamental aspect of reproduction in this family, independent of the mating system. nih.gov This implies that the evolution of self-compatibility, a frequent transition in flowering plants, did not necessitate the loss of the NS(1) glycoprotein's function. Instead, this protein likely provides a basal level of adhesion necessary for all pollination events, upon which the more specific interactions of the self-incompatibility system are overlaid in outcrossing species.
Therefore, the NS(1) glycoprotein can be viewed as a retained ancestral component of the reproductive machinery in Brassica. Its study provides a window into the molecular toolkit that was available for the evolution of more complex reproductive strategies like the sophisticated self-incompatibility system found in many Brassica species. The continued, conserved expression of this glycoprotein highlights the importance of the fundamental process of pollen adhesion for reproductive success.
Methodologies for Research and Characterization
Methodologies for Isolation and Purification of NS(1) Glycoprotein (B1211001) and its Interacting Partners
The isolation and purification of the NS(1) glycoprotein, also known as S locus-related glycoprotein 1 (SLR1), from the stigmas of Brassica campestris is a foundational step for its detailed characterization. The process typically involves established protein purification protocols tailored to glycoproteins. For the isolation of its interacting partners from the pollen coat, a combination of affinity-based and chromatographic techniques has proven effective.
One successful approach involves the use of affinity column chromatography as an initial purification step. In this method, purified NS(1) glycoprotein is immobilized on a column matrix. A crude extract of pollen coat proteins is then passed through this column. Proteins that specifically bind to the NS(1) glycoprotein are retained on the column, while non-interacting proteins are washed away. The bound proteins are subsequently eluted, often by changing the salt concentration of the buffer. This affinity-purified fraction can be further resolved using techniques like reverse-phase high-performance liquid chromatography (HPLC) to isolate individual interacting proteins, such as SLR1-binding protein 1 (SLR1-BP1) and SLR1-binding protein 2 (SLR1-BP2) nih.gov.
| Purification Step | Technique | Purpose |
| Step 1 | Affinity Column Chromatography | To specifically capture proteins from a crude extract that bind to the immobilized NS(1) glycoprotein. |
| Step 2 | Reverse-Phase HPLC | To separate and purify the individual interacting proteins from the affinity-purified fraction. |
Molecular Cloning and Sequencing Approaches (cDNA and Genomic DNA)
Understanding the genetic basis of the NS(1) glycoprotein necessitates the use of molecular cloning and sequencing techniques. The isolation and sequencing of the cDNA (complementary DNA) corresponding to the NS(1) glycoprotein have been instrumental in determining its amino acid sequence and predicting its structural features nih.gov. This process typically begins with the extraction of messenger RNA (mRNA) from stigma tissues, where the NS(1) glycoprotein is expressed. This mRNA is then used as a template for reverse transcriptase to synthesize a cDNA library. Specific clones containing the NS(1) glycoprotein gene are then identified, often through screening with probes, and subsequently sequenced.
The sequencing of the NS(1) glycoprotein cDNA has revealed significant homology to S-locus-related glycoproteins from other Brassica species, such as B. oleracea, providing insights into its evolutionary relationships and conserved functional domains nih.gov. Further analysis of genomic DNA clones allows for the characterization of the gene's structure, including the identification of introns, exons, and regulatory regions such as the promoter, which are not present in the cDNA.
Advanced Techniques for Gene Expression Analysis (e.g., RNA Gel Blot, Quantitative PCR, Transcriptomics)
To investigate the spatial and temporal expression patterns of the gene encoding the NS(1) glycoprotein and its interacting partners, various advanced molecular techniques are employed. RNA gel blot analysis, also known as Northern blotting, has been used to determine the tissue-specific expression of these genes. For instance, this technique has demonstrated that the gene for an interacting partner, SLR1-BP, is specifically expressed in the anthers of certain Brassica species at later stages of pollen development nih.gov. This method involves separating RNA samples by size via gel electrophoresis, transferring them to a membrane, and then probing with a labeled DNA or RNA probe specific to the gene of interest.
While RNA gel blot provides qualitative and semi-quantitative data, more precise quantification of gene expression can be achieved through Quantitative PCR (qPCR) . This technique allows for the amplification and simultaneous quantification of a targeted DNA molecule in real-time. For more comprehensive and high-throughput analysis, transcriptomics , utilizing technologies like RNA-sequencing (RNA-Seq), can provide a global view of gene expression in a particular tissue at a specific time. Transcriptome analyses in Brassica have been used to identify differentially expressed genes in various biological processes, offering a powerful tool for understanding the broader regulatory networks in which the NS(1) glycoprotein may be involved.
Functional Characterization Techniques for Protein-Protein Interactions (e.g., Optical Biosensor, Affinity Chromatography)
A crucial aspect of understanding the function of the NS(1) glycoprotein is the characterization of its interactions with other proteins. Optical biosensors, such as those utilizing surface plasmon resonance (SPR) technology, have been pivotal in studying these interactions in real-time and without the need for labeling. In this technique, the NS(1) glycoprotein is immobilized on a sensor chip. A solution containing its potential interacting partners, such as pollen coat proteins, is then flowed over the chip. The binding of the proteins to the immobilized NS(1) glycoprotein causes a change in the refractive index at the sensor surface, which is detected and measured in response units. This allows for the determination of the kinetics of the interaction, including the association and dissociation rates, and the calculation of the binding affinity (expressed as the dissociation constant, Kd).
Kinetic analysis using an optical biosensor has revealed that the interactions between the NS(1) glycoprotein (SLR1) and its binding partners, SLR1-BP1 and SLR1-BP2, are specific and of high affinity nih.gov.
| Interacting Proteins | Dissociation Constant (Kd) |
| SLR1 and SLR1-BP1 | 5.6 nM |
| SLR1 and SLR1-BP2 | 4.4 nM |
As mentioned previously, affinity chromatography is not only a purification technique but also a method to identify and confirm protein-protein interactions nih.gov. The specific retention of pollen coat proteins on a column with immobilized NS(1) glycoprotein provides strong evidence of a direct interaction.
Genetic Manipulation and Functional Perturbation Studies (e.g., Antisense Technology, Transgenic Lines)
To elucidate the in vivo function of the NS(1) glycoprotein, researchers have turned to genetic manipulation techniques. One powerful approach is the use of antisense technology to down-regulate the expression of the target gene. This involves introducing a gene construct that produces an mRNA molecule that is complementary (antisense) to the endogenous mRNA of the NS(1) glycoprotein. The binding of the antisense RNA to the sense mRNA can lead to the degradation of the mRNA or inhibition of translation, thereby reducing the amount of the NS(1) glycoprotein produced.
Studies on transgenic Brassica napus plants carrying an antisense gene for SLR1 (the homolog of NS(1) glycoprotein) have demonstrated that a reduction in the levels of this protein in the stigma leads to a significantly decreased ability for pollen adhesion nih.gov. This provides direct evidence for the involvement of the NS(1) glycoprotein in the initial stages of pollination. The creation of transgenic lines with altered expression of the NS(1) glycoprotein, either through overexpression or suppression, is a key strategy for dissecting its biological role. While these studies were conducted in B. napus, the high degree of conservation of this protein suggests a similar function in B. campestris.
Genomic and Comparative Analysis Platforms (e.g., Whole Genome Duplication Impact Assessment)
The advent of whole-genome sequencing has provided powerful platforms for genomic and comparative analyses of gene families, including that of the NS(1) glycoprotein. The Brassica genus has undergone a whole-genome triplication event, which has had a significant impact on the evolution and function of its genes nih.govresearchgate.net. By comparing the genomes of different Brassica species and related species like Arabidopsis thaliana, researchers can study the evolutionary fate of duplicated genes.
Future Research Directions and Biotechnological Applications
Unresolved Molecular Mechanisms and Remaining Research Gaps
The interaction between pollen and stigma is a highly regulated process critical for reproductive success. biologydiscussion.com In Brassica, NS(1) glycoprotein (B1211001) (SLR1) is a key player in the adhesion of pollen, a foundational step for hydration and germination. nih.gov It functions by binding to specific pollen coat proteins, identified as SLR1-BP1 and SLR1-BP2. nih.govnih.gov Despite this identified interaction, several questions about the precise molecular mechanisms remain unanswered, presenting significant research gaps.
A primary area for future investigation is the detailed molecular dynamics of the NS(1)/SLR1-pollen coat protein interaction. While studies have confirmed a high-affinity binding, the exact conformational changes and downstream signals initiated by this binding are not fully understood. nih.gov For instance, a post-translational modification—hydroxylation of a proline residue on SLR1-BP1—has been identified, but this modification does not appear to affect binding affinity in vitro. nih.gov Its biological significance in the complex environment of the stigma surface remains an open question.
Another significant research gap is the functional relationship between the NS(1)/SLR1-mediated adhesion pathway and the well-characterized self-incompatibility (SI) pathway, which is governed by the S-locus receptor kinase (SRK) and its pollen ligand SCR/SP11. nih.gov The NS(1) glycoprotein is structurally homologous to the S-locus glycoprotein (SLG) and is part of the S multigene family, but it is not genetically linked to the S-locus that determines SI specificity. nih.govnih.gov How these two parallel systems are integrated or crosstalk to ensure appropriate pollen selection is a critical unresolved issue. Understanding this integration could reveal new targets for manipulating reproductive barriers.
Furthermore, the role of other signaling molecules in modulating the NS(1) pathway is largely unexplored. In Arabidopsis, reactive oxygen species (ROS) have been identified as key signals in a gating mechanism for pollen hydration, regulated by the ANJEA–FERONIA receptor kinase complex. nsf.gov Investigating whether and how ROS and other signaling components influence NS(1) glycoprotein function or expression in Brassica could provide a more complete picture of pollen-stigma communication.
Table 1: Key Research Gaps in NS(1) Glycoprotein Function
| Research Area | Unresolved Question | Potential Impact |
|---|---|---|
| Molecular Interaction | What are the precise structural and downstream signaling events following NS(1)-pollen protein binding? | Deeper understanding of pollen adhesion, enabling fine-tuned control of fertilization. |
| Pathway Integration | How does the NS(1)-mediated adhesion pathway crosstalk with the primary SRK-mediated self-incompatibility pathway? | Identification of novel targets for overcoming self-incompatibility or hybridization barriers. |
| Post-Translational Mods | What is the in vivo biological function of the hydroxylation of the SLR1-binding protein, SLR1-BP1? | Revelation of additional layers of regulatory control in pollen-pistil interactions. |
| Signal Transduction | How do signaling molecules like ROS interact with or modulate the NS(1) glycoprotein pathway? | Uncovering broader regulatory networks that control plant reproductive success. |
Potential for Enhanced Disease Resistance in Brassica Crops through NS(1) Glycoprotein Modulation
The stigma surface represents a critical interface not only for pollen but also for potential pathogens. nsf.gov The pollen coat itself is known to protect the male gametophyte from pathogen attack, and the molecular dialogue at the stigma must distinguish between compatible pollen and unwanted invaders. nih.govnsf.gov While there is currently no direct evidence linking Brassica NS(1) glycoprotein to disease resistance, its strategic location and molecular context suggest a hypothetical role that warrants future investigation.
Plant immune responses often rely on receptor-like kinases (RLKs) to recognize pathogen-associated molecular patterns (PAMPs), initiating PAMP-triggered immunity (PTI). researchgate.net The primary receptor for self-incompatibility in Brassica, the S-locus Receptor Kinase (SRK), is an RLK. nih.gov Given that NS(1) glycoprotein is structurally related to S-locus glycoproteins (SLG), which form a complex with SRK, it is plausible that this entire protein system could have dual functions in both reproductive recognition and pathogen surveillance. nih.govnih.gov Proteomic studies of the pollination process have indeed identified proteins related to pathogen defense, supporting the idea that the reproductive machinery is integrated with defense signaling. nih.gov
Future research could explore whether the NS(1) glycoprotein or its binding partners can interact with pathogen-derived molecules. It is conceivable that the adhesion mechanism it mediates could play a role in either trapping potential pathogens or initiating a localized defense response. Modulating the expression or structure of NS(1) glycoprotein could therefore hypothetically alter the susceptibility of the stigma to certain pathogens. For example, enhancing the expression or binding capacity of NS(1) might fortify this first line of defense. Testing this hypothesis would require screening for pathogen interactions in Brassica lines with altered NS(1) expression and investigating downstream defense gene activation following pathogen challenge on the stigma.
Strategies for Genetic Improvement of Pollen-Stigma Interactions in Agricultural Systems
Manipulating pollen-stigma interactions is a cornerstone of hybrid crop breeding, particularly for overcoming self-incompatibility (SI) to produce inbred parental lines and for facilitating wide crosses to introduce novel traits. liliumbreeding.nlmdpi.com A variety of strategies, from traditional breeding techniques to modern molecular approaches, can be employed to improve these interactions in agricultural settings.
One set of strategies involves circumventing the SI system without genetic modification. These include pollinating at the bud stage before SI proteins are fully active, or applying chemical treatments like saline solutions or carbonic anhydrase to the stigma, which can disrupt the recognition process and allow self-pollen to germinate. nih.gov
Genetic strategies offer more permanent solutions. A key approach has been the development of self-compatible Brassica lines for use in hybrid seed production. This has been achieved by silencing genes central to the SI response, such as ARC1, using antisense technology. [5 from first search] Similarly, RNA-mediated gene silencing of S-locus genes has proven effective. [5 from first search] The identification of quantitative trait loci (QTLs) associated with self-compatibility allows for the development of specific molecular markers, which can be used in marker-assisted selection to accelerate the breeding of self-compatible lines without the need for transgenics. [10 from first search]
Emerging strategies focus on the signaling pathways that regulate pollen acceptance. Research has shown that modulating the levels of reactive oxygen species (ROS) and nitric oxide (NO) at the stigma can influence pollen hydration and germination. nsf.gov Therefore, targeting the genes that control the production of these signaling molecules could provide a new way to control pollen-stigma interactions. [3 from first search]
Table 2: Comparison of Strategies for Improving Pollen-Stigma Interactions
| Strategy | Method | Application | Advantage |
|---|---|---|---|
| Physiological/Chemical | Bud pollination; Application of saline or carbonic anhydrase solutions. nih.gov | Overcoming SI for inbred line maintenance. | Non-GMO; readily applicable. |
| Gene Silencing | RNAi or antisense constructs for key SI genes (e.g., ARC1). [5 from first search] | Creation of stable self-compatible breeding lines. | Permanent genetic change. |
| Marker-Assisted Selection | Use of molecular markers linked to self-compatibility QTLs. [10 from first search] | Efficiently breed self-compatible lines in non-transgenic programs. | High precision; non-GMO. |
| Signaling Pathway Modulation | Targeting genes that regulate ROS or NO production at the stigma. nsf.gov | Novel mechanism to control pollen acceptance or rejection. | Potentially broad applicability. |
Bioengineering Approaches Targeting NS(1) Glycoprotein for Specific Agronomic Traits
The specific role of NS(1) glycoprotein in pollen adhesion makes its gene, SLR1, an attractive target for precision bioengineering to achieve specific agronomic outcomes. Modern genetic tools provide the means to directly edit or modulate this gene to alter its function.
Gene Editing with CRISPR/Cas9: The CRISPR/Cas9 system could be used to introduce targeted mutations into the SLR1 gene or the genes of its pollen-coat binding partners, SLR1-BP1 and SLR1-BP2. nih.gov By modifying the protein-binding domains, it may be possible to fine-tune the strength of pollen adhesion. For example, creating a variant with enhanced binding affinity could potentially improve fertilization efficiency and seed set, especially under suboptimal pollination conditions. Conversely, knocking out the gene or disrupting the binding sites could be a strategy to create a novel form of reproductive barrier, which could be useful for controlling gene flow between genetically modified and conventional crops.
RNA Interference (RNAi): RNAi technology could be employed to specifically downregulate the expression of SLR1 in the stigma. This approach, which has been successfully used to disrupt the SI system by targeting other key genes, could be used to study the precise consequences of reduced pollen adhesion or as a tool to overcome certain hybridization barriers where excessive adhesion might be a contributing factor to failure. [5 from first search]
Protein Engineering: Beyond simple knockout or knockdown, the principles of protein engineering could be applied to redesign the NS(1) glycoprotein itself. By creating a library of SLR1 variants with altered sequences in the binding domains, researchers could screen for proteins with novel properties, such as altered specificity or affinity. This could enable the creation of "customized" pollen-stigma recognition systems, potentially allowing for controlled hybridization between species that are normally incompatible. [21 from first search]
These bioengineering approaches offer powerful and precise methods to modulate a key step in plant reproduction. By targeting the NS(1) glycoprotein, it may be possible to enhance crop fertility, manage gene flow, and create novel breeding opportunities that are not achievable through conventional methods alone.
Q & A
Q. What is the functional role of NS(1) glycoprotein in Brassica campestris pollen-stigma interactions?
NS(1) glycoprotein (likely analogous to S locus-related glycoproteins like SLR1) mediates pollen-stigma adhesion during self-incompatibility. Experimental validation involves affinity chromatography and optical biosensors to identify interacting pollen coat proteins (e.g., SLR1-BP1/BP2), with kinetic analysis confirming high-affinity binding (Kd ≈ 4–6 nM). These proteins are expressed during late pollen development and exhibit conserved sequences in Brassica species .
Q. How can researchers structurally characterize NS(1) glycoprotein and its glycosylation patterns?
A multi-step workflow is recommended:
- Native Mass Spectrometry (MS): Resolves intact glycoprotein heterogeneity and glycan occupancy using high-resolution instruments (e.g., Orbitrap) .
- Bottom-Up LC-MS/MS: Digest glycoproteins with trypsin, analyze glycopeptides via nano-LC-MS/MS, and use software (e.g., GlycopeptideGraphMS) to integrate glycan and peptide databases .
- HPLC Purification: Deglycosylate with PNGase F, separate released glycans via C18 cartridges and normal-phase HPLC, and validate with chitin oligomer standards .
Q. What are common contradictions in NS(1) glycoprotein studies, and how can they be resolved?
Discrepancies arise in:
- Temporal Expression: Some studies report glycoprotein production during stigma maturation, while others note gradual accumulation during pistil development. Resolution requires developmental stage-specific transcriptomic/proteomic profiling .
- S-Allele Polymorphism vs. Functional Conservation: Genetic diversity studies show S-allele glycoprotein variation between populations, yet functional assays reveal conserved binding mechanisms. Cross-population structural comparisons (e.g., hydrogen-deuterium exchange MS) can reconcile these .
Advanced Research Questions
Q. How to design experiments to study NS(1) glycoprotein interactions with pollen coat proteins?
- Surface Plasmon Resonance (SPR): Immobilize NS(1) on sensor chips and quantify binding kinetics of pollen coat extracts .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, Kd) of purified NS(1)-BP complexes .
- Mutagenesis: Generate NS(1) variants (e.g., glycan-deficient mutants via CRISPR) to identify critical glycosylation sites for adhesion .
Q. What methodologies address glycosylation heterogeneity in NS(1) functional studies?
- Glycomics: Use MALDI-TOF MS to profile N-glycan compositions (e.g., high-mannose vs. complex glycans) and correlate with binding affinity .
- Site-Specific Glycosylation Analysis: Combine electron-transfer dissociation (ETD) MS/MS with glycan database searches (GlycomeDB) to map glycan occupancy at specific asparagine residues .
- Molecular Dynamics Simulations: Model glycan conformational flexibility to predict steric effects on protein-protein interactions .
Q. How to resolve challenges in glycopeptide identification from LC-MS/MS data?
Key strategies include:
- Spectral Libraries: Curate custom libraries for Brassica glycopeptides to improve search accuracy .
- Software Integration: Use tools like Byonic with adjusted search parameters (e.g., ±20 ppm mass tolerance, variable hydroxylation) to accommodate plant-specific PTMs .
- Iterative Workflows: Reanalyze data with updated databases after initial glycan composition identification .
Q. How can population genetics inform NS(1) glycoprotein evolution in Brassica campestris?
- S-Allele Screening: Use RFLP or allele-specific PCR to assess S-glycoprotein diversity across wild populations .
- Phylogenetic Analysis: Compare NS(1) sequences with homologs in Brassica oleracea and Arabidopsis to infer selection pressures .
- Field Studies: Correlate S-allele distribution with ecological factors (e.g., pathogen prevalence) to test adaptive hypotheses .
Methodological Guidelines
- Ethical Data Interpretation: Avoid overreliance on automated software outputs; manually validate glycopeptide spectra for plant-specific modifications (e.g., Hyp glycosylation) .
- Reproducibility: Deposit raw MS data in repositories (e.g., PRIDE) and document HPLC gradients/column specifications .
- Interdisciplinary Collaboration: Engage glyco-informaticians and plant geneticists to address technical and biological complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
